molecular formula C15H12ClFN4O B3110358 N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine CAS No. 179552-75-1

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

Cat. No.: B3110358
CAS No.: 179552-75-1
M. Wt: 318.73 g/mol
InChI Key: QRZFUQFQXCRJRR-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1) is a high-purity chemical compound featuring the privileged quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This aniline-substituted quinazoline derivative is structurally related to several FDA-approved tyrosine kinase inhibitors, such as gefitinib and dacomitinib, which target the epidermal growth factor receptor (EGFR) and are used in the treatment of non-small cell lung cancer . As such, it serves as a valuable chemical intermediate and building block for researchers developing and synthesizing novel therapeutic agents, particularly in the fields of oncology and antimicrobial studies . The compound has a molecular formula of C15H12ClFN4O and a molecular weight of 318.73 g/mol . It is supplied with a typical purity of 97% or higher and should be stored according to the manufacturer's recommendations, often in a dark place under an inert atmosphere at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFUQFQXCRJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183362
Record name N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179552-75-1
Record name N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179552-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol, followed by further reactions to introduce the methoxy and quinazoline groups . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the synthetic route to achieve scalability and cost-effectiveness. Improved protocols have been developed to replace high boiling solvents with low boiling ones and eliminate the use of bases, thereby reducing impurities and enhancing the overall yield . These methods also emphasize the isolation and characterization of stable intermediates to streamline the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The compound is synthesized via the reduction of its nitro-containing precursor, N⁴-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine , using catalytic hydrogenation or iron-based reduction (see Table 1).

Reaction Conditions Catalyst/Reagents Yield Reference
Reduction of nitro groupTHF/H₂O (4:1), 80°C, 2 hIron powder, NH₄Cl99%
Catalytic hydrogenationMethanol, Raney Ni, H₂ (1 atm)Raney nickel99%

This step selectively reduces the nitro group at position 6 to an amine while preserving the methoxy group and chlorophenyl substituent .

Acylation Reactions

The primary amine at position 6 undergoes acylation with electrophilic agents like 4-chloro-but-2-enoyl chloride (Table 2).

Reaction Conditions Reagents Product Yield Reference
Acylation of 6-amineRoom temperature, anhydrous DCM4-Chloro-but-2-enoyl chloride, base (e.g., Et₃N)4-Chloro-but-2-enoic acid derivative85–90%

This reaction produces amide derivatives with retained biological activity against kinase targets .

Nucleophilic Aromatic Substitution

The methoxy group at position 7 can participate in nucleophilic substitution under alkaline conditions (Table 3).

Reaction Conditions Nucleophile Product Yield Reference
Methoxy substitutionNaOH (50%), 70°C, 2 hThiols (e.g., (4-methoxybenzyl)thiol)Thioether derivatives>95%

This reaction replaces the methoxy group with sulfur-based nucleophiles, forming compounds like N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine .

Salt Formation

The compound forms stable salts with acids, enhancing solubility for pharmaceutical formulations (Table 4).

Reaction Conditions Acid Product Application Reference
Salt formationRoom temperature, ethanolTrifluoroacetic acidTrifluoroacetate saltImproved bioavailability

Stability Under Hydrothermal Conditions

The compound demonstrates exceptional stability:

  • Thermal stability : No decomposition at 80°C for 24 h in aqueous ethanol .

  • Hydrolytic stability : Resists hydrolysis in boiling water for >24 h .

Key Findings from Research

  • Regioselectivity : Reactions occur preferentially at the 6-amine due to steric and electronic factors .

  • Methoxy reactivity : The methoxy group is less reactive than the amine but can undergo substitution under strong alkaline conditions .

  • Biological relevance : Acylated derivatives show enhanced kinase inhibition, making them candidates for anticancer drug development .

Scientific Research Applications

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By inhibiting the tyrosine kinase activity of EGFR, this compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

CTQD: (S)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine

  • Structural Difference : Replaces the methoxy group with a (tetrahydrofuran-3-yl)oxy moiety.
  • Impact : The bulkier, oxygen-rich tetrahydrofuran substituent enhances water solubility and improves binding to EGFR (epidermal growth factor receptor) due to stereochemical specificity (S-enantiomer, CAS RN: 314771-76-1) .
  • Application: Used as a hapten in ELISA development for afatinib quantification, demonstrating superior immunogenic properties compared to the methoxy analog .

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine

  • Structural Difference: Features a 3-morpholinopropoxy chain at the 7-position.
  • However, it may raise toxicity concerns (H302, H315 hazards) .

Substituent Variations at the N4-Phenyl Group

N4-(4-Chloro-3-trifluoromethylphenyl)-7-methoxyquinazoline-4,6-diamine

  • Structural Difference : Substitutes the 3-chloro-4-fluorophenyl group with a 4-chloro-3-trifluoromethylphenyl group.
  • Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity , enhancing membrane permeability but reducing aqueous solubility. This modification is associated with improved anti-proliferative activity in cancer cell lines .

N4-(4-Bromo-2-fluorophenyl)quinazoline-4,6-diamine (4c)

  • Structural Difference : Replaces 3-chloro-4-fluorophenyl with 4-bromo-2-fluorophenyl and lacks the 7-methoxy group.
  • Impact : The bromine atom increases molecular weight (MW = 348.6 g/mol) and melting point (216–218°C vs. ~244°C for the parent compound), suggesting higher crystallinity. Biological activity shifts toward kinase-independent pathways .

Brominated Derivatives

5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine (5d)

  • Structural Difference : Incorporates a bromine atom at the 5-position of the quinazoline core.
  • This derivative exhibits a higher melting point (>260°C) and distinct NMR spectral profiles .

Biological Activity

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 179552-75-1
  • Molecular Formula : C15H12ClFN4O
  • Molecular Weight : 318.74 g/mol
  • Purity : ≥95% .

The quinazoline derivatives, including this compound, have shown various biological activities attributed to their ability to interact with specific biological targets:

  • Inhibition of Mitochondrial Complex I : Quinazoline compounds have been identified as inhibitors of mitochondrial complex I, which plays a crucial role in cellular respiration. This inhibition can lead to the release of reactive oxygen species (ROS), potentially impacting cellular signaling pathways and apoptosis .
  • Adenosine Receptor Antagonism : Some derivatives exhibit antagonist activity at A2A adenosine receptors, which are implicated in numerous physiological processes. For instance, compounds with appropriate substitutions have demonstrated significant inhibitory effects on cAMP release in HEK293 cells .

Biological Activity

Recent studies highlight the compound's diverse biological activities:

  • Anticancer Activity : Research indicates that quinazoline derivatives can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction. The structural modifications at the N4 position significantly affect their potency .
  • Neuroprotective Effects : Some studies suggest that certain quinazoline derivatives may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases, such as Huntington's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Mitochondrial InhibitionInhibits complex I activity, leading to ROS releasePMC6072364
A2A Receptor AntagonismReduces cAMP levels in HEK cellsMDPI 2024
Anticancer EffectsInduces apoptosis in various cancer cell linesResearchGate
Neuroprotective PotentialModulates neurodegenerative pathwaysPMC6072364

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, and how do reaction conditions influence yield?

  • Methodology :

  • General Procedure : React 7-methoxyquinazoline derivatives with 3-chloro-4-fluoroaniline under reflux in acetic acid or THF, using pyridine as a base. For example, refluxing in THF with pyridine (83.0 μL, 0.941 mmol) for 12–24 hours yields ~60–80% product .
  • Key Variables :
  • Solvent : THF or acetic acid (higher yields in THF due to better solubility).
  • Catalyst : Iron/acetic acid systems can reduce nitro intermediates (e.g., 5-nitroanthranilamide) to amines, crucial for quinazoline backbone formation .
  • Purification : Flash chromatography (methanol/dichloromethane gradient) followed by trituration with ethyl acetate improves purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C7, chloro/fluorophenyl at N4) via characteristic shifts: methoxy protons at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.8–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 348.08) .
  • Elemental Analysis : Matches calculated C, H, N percentages to confirm purity (>95%) .

Q. What are the standard protocols for purity assessment and handling hygroscopic intermediates?

  • Methodology :

  • HPLC : Use C18 columns with methanol/water mobile phases to quantify impurities (<2%) .
  • Handling : Store intermediates under inert gas (N2/Ar) and use anhydrous solvents to prevent hydrolysis of nitro or amine groups .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy at C7) affect EGFR/HER2 inhibition?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 7-ethoxy derivatives) and test in kinase assays. For example, 7-methoxy variants show higher EGFR binding affinity (IC50 ~0.5 nM) compared to ethoxy derivatives (IC50 ~2.1 nM) due to steric and electronic effects .
  • Biological Testing : Use MTT assays on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines to correlate structural changes with cytotoxicity .

Q. What computational strategies predict binding modes of this compound with tyrosine kinases?

  • Methodology :

  • Docking Tools : AutoDock Vina for ligand-protein docking (PDB: 1M17 for EGFR). Optimize parameters: exhaustiveness = 32, grid center on ATP-binding site .
  • MD Simulations : GROMACS for 100 ns runs to assess stability of hydrogen bonds (e.g., N6-amine with Thr790) .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Profiling : Use liver microsomes to identify metabolites (e.g., demethylation at C7) that reduce activity in vivo .
  • PK/PD Modeling : Correlate plasma concentration (via competitive ELISA ) with tumor regression rates in xenograft models.

Q. What toxicological screening approaches are recommended for preclinical development?

  • Methodology :

  • Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–300 mg/kg) to determine LD50 .
  • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity from aromatic amines .

Data Contradiction Analysis

Q. How to address variability in synthetic yields (60–80%) across different protocols?

  • Root Cause :

  • Intermediate Stability : Nitro intermediates (e.g., 6-nitroquinazoline) degrade under prolonged reflux; shorter reaction times (2–3 h) improve consistency .
  • Catalyst Efficiency : Iron/acetic acid systems may form side products; switching to Pd/C with hydrazine reduces byproducts .
    • Mitigation : Use in-line FTIR to monitor reaction progress and optimize quenching times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

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